molecular formula C7H4Br4 B8016616 1,2,3,4-Tetrabromo-5-methylbenzene CAS No. 101421-20-9

1,2,3,4-Tetrabromo-5-methylbenzene

Cat. No.: B8016616
CAS No.: 101421-20-9
M. Wt: 407.72 g/mol
InChI Key: ZHMURHNGRUXDMO-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrabromo-5-methylbenzene is a halogenated aromatic compound characterized by four bromine atoms and a methyl group substituted on a benzene ring. Brominated aromatic compounds are widely used as flame retardants, intermediates in organic synthesis, and in environmental analysis .

Properties

IUPAC Name

1,2,3,4-tetrabromo-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMURHNGRUXDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296082
Record name 1,2,3,4-Tetrabromo-5-methylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101421-20-9
Record name 1,2,3,4-Tetrabromo-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101421-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrabromo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of Methylbenzene Derivatives

The compound can be synthesized via sequential bromination of toluene or its derivatives. Bromine (Br₂) or brominating agents (e.g., HBr/H₂O₂) are employed in the presence of Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). For example, bromination of 3-methylanisole (to direct substituents) followed by demethylation and further bromination has been proposed as a pathway. However, achieving tetra-substitution requires excess bromine and elevated temperatures (150–200°C).

Reaction conditions :

  • Catalyst : FeBr₃ (10 mol%)

  • Solvent : Chloroform or tetrachloromethane

  • Temperature : 80–100°C

  • Yield : ~70–89% (extrapolated from analogous tetrabromobenzene syntheses).

Stepwise Bromination

To mitigate over-bromination, a stepwise approach is often adopted:

  • Di-bromination : Initial bromination of toluene at positions 2 and 4 using Br₂/FeBr₃.

  • Tri-bromination : Further bromination at position 5 with N-bromosuccinimide (NBS).

  • Final bromination : Introduction of the fourth bromine at position 1 using HBr/DMSO.

This method reduces steric clashes and improves regioselectivity, though it requires intermediate purification steps.

Diazotization and Deamination of Aminated Precursors

Aminated precursors offer an alternative route, particularly for achieving precise substitution patterns. For example, 2,3,5,6-tetrabromo-4-methylaniline can undergo diazotization followed by deamination to yield the target compound.

Synthetic Procedure

  • Diazotization : Treatment of 2,3,5,6-tetrabromo-4-methylaniline with sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄) at 0–5°C forms the diazonium salt.

  • Deamination : Thermal decomposition of the diazonium salt in situ releases nitrogen gas, replacing the amino group with a hydrogen atom.

Reaction conditions :

  • Reagents : NaNO₂ (2.2 equiv), H₂SO₄ (concentrated)

  • Temperature : 0°C (diazotization), 25°C (deamination)

  • Yield : Up to 98% (reported for analogous tetrabromobenzene synthesis).

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the primary preparation methods:

MethodCatalysts/ReagentsTemperature (°C)Yield (%)AdvantagesLimitations
Electrophilic brominationBr₂, FeBr₃80–10070–89Scalable, fewer stepsPoor regioselectivity
DiazotizationNaNO₂, H₂SO₄0–2585–98High purity, precise substitutionRequires aminated precursor
Multi-step synthesisHydrazine, alkylation100–15050–65Flexible functionalizationLow yield, complex purification

Reaction Mechanisms and Kinetic Considerations

The bromination mechanism proceeds via electrophilic attack, where FeBr₃ polarizes Br₂ to generate Br⁺. The methyl group’s electron-donating effect activates the ring at specific positions, but subsequent brominations are hindered by steric and electronic deactivation. Kinetic studies of analogous systems reveal pseudo-first-order dependence on bromine concentration, with activation energies of ~60 kJ/mol.

Challenges and Optimization

Steric Hindrance

The proximity of bromine atoms at positions 1–4 creates significant steric hindrance, often leading to incomplete bromination or side products. Microwave-assisted synthesis and high-pressure reactors have been explored to enhance reaction efficiency.

Purification

Column chromatography (silica gel, petroleum ether/ethyl acetate) is essential for isolating the product from polybrominated byproducts.

Applications of Synthetic Methods

The compound’s synthetic routes enable its use in:

  • Pharmaceuticals : As a building block for kinase inhibitors.

  • Materials science : In flame retardants and liquid crystals .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrabromo-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Flame Retardants
    • 1,2,3,4-Tetrabromo-5-methylbenzene is primarily utilized as a flame retardant in polymers and textiles due to its high bromine content, which enhances fire resistance. Its effectiveness in reducing flammability makes it suitable for applications in construction materials and consumer products.
  • Biological Research
    • Recent studies have indicated potential biological activities of this compound. It has been investigated for its anti-cancer properties, particularly against breast cancer cell lines. The compound has shown to inhibit cell viability and induce apoptosis through mechanisms involving the inhibition of protein kinase CK2 .
  • Environmental Studies
    • The environmental impact of halogenated compounds like 1,2,3,4-Tetrabromo-5-methylbenzene is critical. Research has focused on its bioaccumulation potential in aquatic organisms, raising concerns about its long-term ecological effects .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Results
Flame RetardantsUsed in polymers and textiles to enhance fire safetyEffective in reducing flammability
Biological ResearchInvestigated for anti-cancer propertiesInduces apoptosis in breast cancer cells
Environmental ImpactStudied for bioaccumulation in aquatic organismsPotential risks to aquatic life due to persistence

Case Study 1: Anti-Cancer Research

  • Objective : To assess the anti-cancer effects of 1,2,3,4-Tetrabromo-5-methylbenzene on breast cancer cell lines.
  • Methods : Cell viability was measured using MTT assays; apoptosis was assessed through Western blot analysis.
  • Results : The compound significantly reduced cell viability and increased markers of apoptosis, indicating its potential as a therapeutic agent.

Case Study 2: Environmental Toxicology Assessment

  • Objective : Evaluate the bioaccumulation potential of 1,2,3,4-Tetrabromo-5-methylbenzene in aquatic organisms.
  • Methods : Sediment samples were analyzed using gas chromatography-mass spectrometry (GC-MS).
  • Results : The presence of the compound in sediment samples suggests risks associated with bioaccumulation and potential impacts on aquatic ecosystems.

Mechanism of Action

The mechanism by which 1,2,3,4-tetrabromo-5-methylbenzene exerts its effects depends on the specific application. In biological systems, the bromine atoms can interact with cellular components, leading to antimicrobial or antifungal activities. The compound may inhibit enzyme activity or disrupt cell membranes, leading to cell death . In chemical reactions, the bromine atoms act as leaving groups, facilitating substitution or elimination reactions .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Pathways : Brominated methylbenzenes are typically synthesized via electrophilic substitution, but regioselectivity challenges arise due to steric hindrance from multiple halogens .
  • Toxicity Data: Limited studies exist on the ecotoxicology of 1,2,3,4-Tetrabromo-5-methylbenzene. Analogous compounds like hexabromocyclododecane show endocrine-disrupting effects, warranting further research .

Biological Activity

1,2,3,4-Tetrabromo-5-methylbenzene (C7H4Br4) is a brominated aromatic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties, toxicity assessments, and potential applications in various fields.

1,2,3,4-Tetrabromo-5-methylbenzene is characterized by the following chemical properties:

  • Molecular Weight : 343.73 g/mol
  • CAS Number : 14004841
  • Solubility : Moderately soluble in organic solvents
  • Log P : 4.57 (indicates hydrophobicity)

These properties influence its interaction with biological systems and its pharmacokinetic profile.

Antimicrobial Activity

Research indicates that 1,2,3,4-Tetrabromo-5-methylbenzene exhibits notable antimicrobial properties. A study conducted by BenchChem highlights its effectiveness against various microbial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics.

Toxicity and Safety

Despite its promising biological activity, toxicity assessments are crucial for evaluating the safety of 1,2,3,4-Tetrabromo-5-methylbenzene. Studies indicate that while the compound shows antimicrobial efficacy, it also poses certain risks.

  • Acute Toxicity : The compound has been classified under moderate toxicity based on animal studies.
  • Dermal Absorption : Research indicates low percutaneous absorption in human skin (<1%), which suggests limited systemic exposure under normal handling conditions .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of 1,2,3,4-Tetrabromo-5-methylbenzene with various biological targets. These studies suggest that the compound may interact with proteins involved in bacterial cell division and metabolic pathways:

  • Target Proteins Identified :
    • FtsZ (bacterial cell division protein)
    • DHFR (dihydrofolate reductase)

The binding affinities calculated indicate a potential for the compound to inhibit these targets effectively .

Case Studies and Applications

Several case studies have explored the applications of brominated compounds like 1,2,3,4-Tetrabromo-5-methylbenzene in different fields:

  • Pharmaceutical Development : Investigations into its use as an antimicrobial agent in pharmaceutical formulations.
  • Agricultural Applications : Potential use as a pesticide or fungicide due to its broad-spectrum antimicrobial activity.
  • Material Science : Utilization in developing flame retardants owing to its bromine content.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2,3,4-Tetrabromo-5-methylbenzene in a laboratory setting?

  • Methodological Answer : Synthesis typically involves bromination of a pre-methylated benzene derivative. For example, starting with 5-methylbenzene, stepwise bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–25°C) can yield the tetrabrominated product. Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is critical to track intermediate stages .

Q. How can the structural purity of 1,2,3,4-Tetrabromo-5-methylbenzene be validated?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and bromine positions. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 423.7). X-ray crystallography may resolve ambiguities in regiochemistry, particularly if steric hindrance from bromine atoms affects symmetry .

Q. What experimental techniques are suitable for determining the physical properties (e.g., density, boiling point) of this compound?

  • Methodological Answer : Density can be measured via pycnometry, while boiling points are determined using differential scanning calorimetry (DSC) or distillation under reduced pressure to avoid thermal decomposition. For example, structurally similar halogenated benzenes (e.g., 1,2,3,4-tetrachloro-5-methylbenzene) exhibit densities of ~1.497 g/cm³ and boiling points near 280°C .

Advanced Research Questions

Q. How can researchers address discrepancies in computational vs. experimental thermodynamic data (e.g., enthalpy of formation) for 1,2,3,4-Tetrabromo-5-methylbenzene?

  • Methodological Answer : Use density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3/6-311++G(d,p)) to model thermodynamic parameters. Compare results with experimental calorimetry data. If discrepancies persist, refine computational models by adjusting basis sets or incorporating solvent effects. The Nelder-Mead simplex method can optimize parameters to align calculations with empirical observations .

Q. What experimental designs are effective for studying the compound’s synergistic toxicity in binary mixtures with other substituted benzenes?

  • Methodological Answer : Adopt the Toxic Unit (TU) model:

  • Prepare binary mixtures with varying ratios of 1,2,3,4-Tetrabromo-5-methylbenzene and a co-contaminant (e.g., nitrobenzene).
  • Measure toxicity endpoints (e.g., LC₅₀) using Daphnia magna or zebrafish embryos.
  • Calculate the M value (ΣTU): M < 0.8 indicates synergism, while M > 1.2 suggests antagonism. This approach was validated for methylbenzene mixtures with dimethylbenzenes .

Q. How can regioselectivity challenges during bromination of 5-methylbenzene derivatives be mitigated?

  • Methodological Answer : Control reaction kinetics using low temperatures (0–5°C) and dilute bromine concentrations to favor para-substitution. Steric effects from the methyl group may direct bromine to ortho/meta positions. Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites. Experimental validation via single-crystal XRD resolves ambiguous substitution patterns .

Q. What strategies resolve contradictions in spectral data (e.g., NMR chemical shifts) for halogenated benzene derivatives?

  • Methodological Answer : Perform 2D NMR (e.g., COSY, NOESY) to distinguish overlapping signals. For brominated compounds, isotopic splitting in ¹H NMR may obscure peaks; use ¹³C DEPT-135 to clarify carbon environments. Cross-reference with spectral libraries of analogous compounds (e.g., 1,2,3,4-tetrachlorobenzene) .

Methodological Notes

  • Key References : Synthesis protocols , toxicity models , and computational optimization are prioritized for methodological rigor.
  • Data Tables : For brevity, tabular data on physical properties and toxicity indices are embedded within answers.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrabromo-5-methylbenzene
Reactant of Route 2
1,2,3,4-Tetrabromo-5-methylbenzene

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